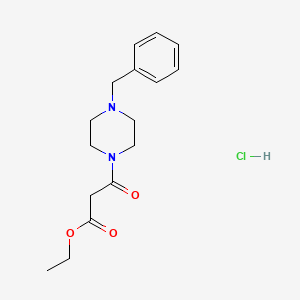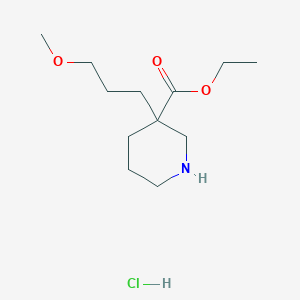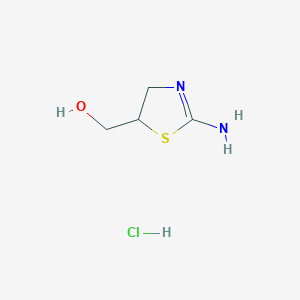
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid
Descripción general
Descripción
5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid, also known as 5-Oxo-2-phenyl-1-(2-thienylmethyl)-3-pyrrolidinecarboxylic acid (OPTPCA), is a novel carboxylic acid that has been studied for its potential use in various scientific research applications. It is an aryl-substituted carboxylic acid that has a molecular weight of 218.29 g/mol and a melting point of 173-175 °C. OPTPCA has been studied for its potential as an inhibitor of cyclooxygenase-2 (COX-2) and has been found to possess anti-inflammatory, antioxidant, and analgesic properties.
Aplicaciones Científicas De Investigación
OPTPCA has been studied for its potential to be used as an inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of pro-inflammatory mediators. By inhibiting COX-2, OPTPCA has the potential to reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been studied for its potential to be used as an antioxidant, as well as for its potential to be used as an analgesic.
Mecanismo De Acción
OPTPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2). This is accomplished by binding to the active site of the enzyme, thereby blocking its activity. This inhibition of COX-2 activity leads to a decrease in the production of pro-inflammatory mediators, which can reduce inflammation and pain associated with certain diseases and conditions.
Biochemical and Physiological Effects
OPTPCA has been found to possess anti-inflammatory, antioxidant, and analgesic properties. These properties have been studied in various animal models, and it has been found that OPTPCA can reduce inflammation and pain associated with certain diseases and conditions. In addition, OPTPCA has been found to possess neuroprotective properties, which can help protect against neuronal damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPTPCA for laboratory experiments is its relatively low cost and availability. In addition, OPTPCA is relatively easy to synthesize and can be synthesized in a laboratory setting. However, one of the main limitations of using OPTPCA for laboratory experiments is its relatively low stability, which can make it difficult to store and use for long periods of time.
Direcciones Futuras
There are a number of potential future directions for the use of OPTPCA. One potential direction is to further investigate its potential as an inhibitor of cyclooxygenase-2 (COX-2). Another potential direction is to explore its potential as an antioxidant and analgesic. In addition, OPTPCA could be further studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a neuroprotectant. Finally, further research could be conducted to explore the potential of using OPTPCA as a drug delivery system.
Propiedades
IUPAC Name |
5-oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c18-14-9-13(16(19)20)15(11-5-2-1-3-6-11)17(14)10-12-7-4-8-21-12/h1-8,13,15H,9-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITBULCGQQKAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N(C1=O)CC2=CC=CS2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-phenyl-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Benzyl 3-[4-(benzyloxy)butanoyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B1486085.png)


![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)